Tert-butyl 5,6-dimethylpiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,6-dimethylpiperidine-2-carboxylate typically involves the reaction of 5,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5,6-dimethylpiperidine-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, in solvents like acetone or water.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 5,6-dimethylpiperidine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound to investigate the interactions of piperidine-based drugs with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features can be exploited to create drugs with specific pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5,6-dimethylpiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the tert-butyl and dimethyl substituents.
2,6-Dimethylpiperidine: A similar compound with methyl groups at the 2 and 6 positions but without the tert-butyl group.
Tert-butylpiperidine: A compound with a tert-butyl group but without the dimethyl substituents.
Uniqueness: Tert-butyl 5,6-dimethylpiperidine-2-carboxylate is unique due to the presence of both the tert-butyl and dimethyl groups. These substituents can significantly influence the compound’s chemical reactivity, stability, and biological activity. The combination of these groups in a single molecule provides a distinct set of properties that can be advantageous in various applications.
Properties
IUPAC Name |
tert-butyl 5,6-dimethylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-8-6-7-10(13-9(8)2)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSRSKDLWMCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.